2-(5-Ethyl-2-oxoindolin-1-yl)acetamide
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Overview
Description
2-(5-Ethyl-2-oxoindolin-1-yl)acetamide is a compound belonging to the class of 2-oxoindoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an indoline core with an ethyl group at the 5-position and an acetamide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-2-oxoindolin-1-yl)acetamide typically involves the reaction of 5-ethyl-2-oxoindoline with acetamide under specific conditions. One common method involves the use of a solvent such as dichloromethane (DCM) and a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyl-2-oxoindolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield 2-(5-ethyl-2-oxoindolin-1-yl)acetic acid, while reduction may produce 2-(5-ethyl-2-hydroxyindolin-1-yl)acetamide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic effects are being explored in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-2-oxoindolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may activate procaspase-3, leading to the induction of apoptosis in cancer cells. The compound may also interact with proteins involved in cell cycle regulation and apoptosis, such as BAX, Bcl-2, and p53 .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxoindolin-1-yl)acetamide: Lacks the ethyl group at the 5-position.
2-(5-Methyl-2-oxoindolin-1-yl)acetamide: Contains a methyl group instead of an ethyl group at the 5-position.
2-(5-Chloro-2-oxoindolin-1-yl)acetamide: Contains a chloro group at the 5-position.
Uniqueness
2-(5-Ethyl-2-oxoindolin-1-yl)acetamide is unique due to the presence of the ethyl group at the 5-position, which may influence its biological activity and chemical reactivity. This structural feature can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(5-ethyl-2-oxo-3H-indol-1-yl)acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-2-8-3-4-10-9(5-8)6-12(16)14(10)7-11(13)15/h3-5H,2,6-7H2,1H3,(H2,13,15) |
InChI Key |
QWRCPMGIFHCLJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=O)C2)CC(=O)N |
Origin of Product |
United States |
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